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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and
purification of recombinant Serine/threonine-protein phosphatase PPZ2 from Saccharomyces
cerevisiae. The protocols outlined below are intended for research purposes and can be

adapted for various downstream applications, including functional assays and drug screening.

Data Presentation
Table 1: Expected Yield of Recombinant PPZ2 from E.

coli Shake Flask Cultures
. L Expected
Culture Expression Purification o
Protein Yield Reference
Volume (L) System Method
(mgiL)
Immobilized
E. coli
Metal Affinity
1 BL21(DE3) / 5-50 [1]121[3]
Chromatography
pET28a-PPZ2
(IMAC)
280 - 680
E. coli (High- (equivalent to 14-
0.05 _ IMAC [3]
density culture) 34 mg per 50
mL)
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Note: Protein yields are highly dependent on the specific protein, expression conditions, and
the health of the bacterial culture. The values presented are estimates and may vary
significantly.[4]

Experimental Protocols
Cloning of S. cerevisiae PPZ2 Gene into pET28a(+)
Expression Vector

This protocol describes the amplification of the PPZ2 gene from S. cerevisiae genomic DNA
and its subsequent cloning into the pET28a(+) expression vector, which will append an N-
terminal His6-tag to the recombinant protein.

1.1. Genomic DNA Extraction from Saccharomyces cerevisiae
This protocol is adapted from standard yeast genomic DNA isolation procedures.
o Materials:

o YPD medium

o S. cerevisiae (e.g., strain S288C)

o Lysis buffer (2% Triton X-100, 1% SDS, 100 mM NaCl, 10 mM Tris-HCI pH 8.0, 1 mM
EDTA)

o Phenol:chloroform:isoamyl alcohol (25:24:1)

o 100% Ethanol and 70% Ethanol

o Acid-washed glass beads (0.5 mm diameter)

o TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)
e Procedure:

o Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at
30°C with shaking.
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1.2.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Resuspend the cell pellet in 200 pL of lysis buffer.

Add an equal volume of acid-washed glass beads.

Vortex vigorously for 5 minutes to disrupt the cells.

Add 200 pL of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
Centrifuge at 12,000 x g for 5 minutes to separate the phases.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol.
Incubate at -20°C for 30 minutes.

Pellet the DNA by centrifugation at 12,000 x g for 10 minutes.

Wash the pellet with 500 pL of 70% ethanol.

Air dry the pellet and resuspend in 50 pL of TE buffer.

Quantify the DNA concentration using a spectrophotometer.

Primer Design for PPZ2 Amplification

The following primers are designed to amplify the full-length coding sequence of PPZ2

(Systematic Name: YDR436W) from S. cerevisiae S288C genomic DNA.[5] Restriction sites for

Ndel (forward primer) and Xhol (reverse primer) are included for cloning into the pET28a(+)

vector.

o Forward Primer (PPZ2-Ndel-F): 5'-CATATGTCCAAGAGTTTGGATGAAG-3' (Ndel site:
CATATG)

» Reverse Primer (PPZ2-Xhol-R): 5-CTCGAGTTAATTTAGATTTTTCTTCTTTGG-3' (Xhol site:
CTCGAG)
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1.3. PCR Amplification of PPZ2 Gene
e PCR Reaction Mix (50 pL):
o 5x High-Fidelity PCR Buffer: 10 uL
o 10 mM dNTPs: 1 pL
o Forward Primer (10 pM): 2.5 pL
o Reverse Primer (10 uM): 2.5 pL
o S. cerevisiae Genomic DNA (50-100 ng): 1 pL
o High-Fidelity DNA Polymerase: 0.5 pL
o Nuclease-free water: to 50 pL
¢ PCR Cycling Conditions:
o Initial Denaturation: 98°C for 30 seconds
o 30 Cycles:
» Denaturation: 98°C for 10 seconds
» Annealing: 58°C for 20 seconds

» Extension: 72°C for 1 minute 15 seconds (based on ~1 kb/30 sec extension rate for a
~2.1 kb gene)

o Final Extension: 72°C for 5 minutes
o Hold: 4°C
e Analysis:

o Run 5 pL of the PCR product on a 1% agarose gel to confirm the amplification of a ~2.1 kb
fragment.
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o Purify the remaining PCR product using a PCR purification Kit.
1.4. Restriction Digest and Ligation
e Procedure:

o Digest both the purified PCR product and the pET28a(+) vector with Ndel and Xhol
restriction enzymes in separate reactions.

o Incubate at 37°C for 1-2 hours.

o Purify the digested PCR product and the linearized pET28a(+) vector using a gel
extraction Kkit.

o Set up a ligation reaction with the digested PPZ2 insert and pET28a(+) vector using T4
DNA ligase.

o Incubate at 16°C overnight or at room temperature for 2-4 hours.
1.5. Transformation into E. coli

e Procedure:

[e]

Transform the ligation mixture into competent E. coli DH5a cells for plasmid propagation.

[e]

Plate the transformed cells on LB agar plates containing 50 pg/mL kanamycin.

o

Incubate overnight at 37°C.

[¢]

Screen colonies for the correct insert by colony PCR and restriction digestion of isolated
plasmid DNA.

[¢]

Confirm the sequence of the insert by Sanger sequencing.

Expression and Purification of Recombinant His6-PPZ2

2.1. Transformation into Expression Host

e Procedure:
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o Transform the confirmed pET28a-PPZ2 plasmid into competent E. coli BL21(DE3) cells.
o Plate on LB agar with 50 pg/mL kanamycin and incubate overnight at 37°C.

2.2. Protein Expression

e Procedure:

o Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at
37°C.

o The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of
0.05-0.1.

o Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
o Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
o Reduce the temperature to 18-25°C and continue to grow for 16-18 hours.
o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2.3. Cell Lysis and Protein Purification
» Buffers:

o Lysis Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM PMSF, 1
mg/mL lysozyme.

o Wash Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole.

o Elution Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole.
e Procedure:

o Resuspend the cell pellet in 30 mL of lysis buffer per liter of culture.

o Incubate on ice for 30 minutes.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Sonicate the cell suspension on ice to lyse the cells.

o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

o Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme and PMSF).
o Load the clarified lysate onto the column.

o Wash the column with 10 column volumes of wash buffer.

o Elute the bound protein with 5 column volumes of elution buffer.

o Collect fractions and analyze by SDS-PAGE for purity.

o Pool the fractions containing the purified protein and dialyze against a suitable storage
buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 10% glycerol).

o Determine the protein concentration using a Bradford or BCA assay.

Functional Assay for Recombinant PPZ2

The activity of the recombinant PPZ2 can be determined using a colorimetric assay with p-
nitrophenyl phosphate (pNPP) as a substrate.

» Materials:
o Assay Buffer: 50 mM Tris-HCI pH 7.5, 1 mM MnCI2, 5 mM DTT.
o Substrate: 10 mM pNPP in assay buffer.
o Stop Solution: 1 M NaOH.
o Purified recombinant PPZ2.
e Procedure:
o In a 96-well plate, add 50 L of assay buffer.

o Add a known amount of purified PPZ2 enzyme (e.g., 0.1-1 ug) to the wells.
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[e]

Initiate the reaction by adding 50 pL of 10 mM pNPP substrate.

Incubate at 30°C for 15-30 minutes.

o

[¢]

Stop the reaction by adding 50 pyL of 1 M NaOH.

Measure the absorbance at 405 nm.

[¢]

[e]

Calculate the specific activity of the enzyme (umol of p-nitrophenol released per minute
per mg of enzyme).

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: PKC1-MAPK signaling pathway in S. cerevisiae and the putative role of PPZ2.
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Experimental Workflow Diagram
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Caption: Workflow for cloning, expression, and functional analysis of recombinant PPZ2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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